molecular formula C23H26ClNO6S B2470857 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide CAS No. 863007-39-0

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2470857
CAS No.: 863007-39-0
M. Wt: 479.97
InChI Key: ZNFBCZDIURFAAU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a chemical compound with the CAS registry number 863007-39-0 and a molecular formula of C23H26ClNO6S, corresponding to a molecular weight of 480.0 . Its structure features a benzamide core substituted with 3,4,5-triethoxy groups, which is linked to a 4-chlorophenyl amine and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group . This specific structural combination suggests potential for diverse reactivity and interaction with biological targets, making it a candidate for investigation in various chemical and pharmacological research areas. As a screening compound, it may be of interest in the development of novel therapeutic agents, agrochemicals, or as a biochemical tool for probing enzymatic activity and cellular pathways. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to identify new lead compounds for further optimization. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO6S/c1-4-29-20-13-16(14-21(30-5-2)22(20)31-6-3)23(26)25(18-9-7-17(24)8-10-18)19-11-12-32(27,28)15-19/h7-14,19H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFBCZDIURFAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a synthetic compound with a complex structure that includes a chlorophenyl group and a dioxido-dihydrothiophene moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C23H26ClNO6S
  • Molecular Weight : 480.0 g/mol
  • CAS Number : 863007-39-0

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

Research suggests that this compound may interact with specific biological targets, including neurotransmitter receptors. Its structural components allow it to function as a selective ligand for dopamine D(4) receptors, which are implicated in several neurological disorders. The unique combination of the chlorophenyl and thiophene groups contributes to its binding affinity and selectivity towards these receptors.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

  • Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death.
  • Antiproliferative Activity : It showed significant antiproliferative activity against cancer cell lines, suggesting potential applications in oncology.

Case Studies

  • Dopamine Receptor Interaction :
    • A study examined the binding affinity of the compound to dopamine D(4) receptors using radiolabeled ligand displacement assays. Results indicated a moderate affinity that could be enhanced through structural modifications.
  • Cytotoxicity Assessment :
    • In another study assessing cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic potential.

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineResult
Neuroprotective EffectsNeuronal Cell LinesProtective against oxidative stress
Antiproliferative ActivityHeLa and MCF-7 CellsIC50 in micromolar range
Dopamine D(4) Receptor BindingRadiolabeled AssaysModerate affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The table below highlights key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents on Benzamide Core Molecular Formula Molar Mass (g/mol) Key Features
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide (Target) 4-chlorophenyl, 1,1-dioxido-dihydrothiophen-3-yl C₂₃H₂₅ClNO₅S 486.97 Sulfone group, triethoxy substituents
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-bromophenyl, trimethoxy C₁₇H₁₈BrNO₃ 380.24 Bromine substituent, trimethoxy groups (no sulfone or thiophene moiety)
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 4-chlorobenzyl, 1,1-dioxido-tetrahydrothiophen-3-yl C₂₀H₂₂ClNO₅S 423.91 Acetamide backbone, methoxyphenoxy group (distinct from benzamide core)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, 4-chlorophenyl C₁₅H₁₀ClF₃N₂OS 370.76 Benzothiazole core, trifluoromethyl group (divergent scaffold)
Key Observations:

Sulfone-Containing Analogs: The target compound shares a sulfone-modified thiophene ring with the acetamide derivative in , but differs in the benzamide core and triethoxy substituents. The sulfone group likely enhances solubility compared to non-sulfonated analogs.

Halogen Substituents : The 4-chlorophenyl group in the target compound is analogous to the 4-bromophenyl group in , with bromine offering greater steric bulk and polarizability.

Alkoxy Groups : Triethoxy substituents (target) vs. trimethoxy () alter lipophilicity and metabolic stability. Ethoxy groups may prolong half-life due to slower oxidative metabolism.

Preparation Methods

Synthetic Pathways for the 3,4,5-Triethoxybenzamide Core

The 3,4,5-triethoxybenzamide moiety serves as the foundational scaffold for this compound. Patent DE102014009011A1 outlines a method starting with 3,4,5-trihydroxybenzoic acid, which undergoes sequential ethylation using ethyl bromide in the presence of potassium carbonate. Ethylation proceeds at 80°C for 12 hours, yielding 3,4,5-triethoxybenzoic acid with 92% purity after recrystallization. Subsequent conversion to the acid chloride employs thionyl chloride (SOCl₂) at reflux for 3 hours, followed by reaction with 4-chloroaniline in dichloromethane (DCM) under nitrogen atmosphere.

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
Ethylation EtBr, K₂CO₃, DMF, 80°C, 12h 85% 92%
Acid Chloride Formation SOCl₂, reflux, 3h 95% 98%
Amidation 4-Chloroaniline, DCM, 0°C 78% 95%

This pathway avoids competitive O- or N-alkylation by maintaining anhydrous conditions and low temperatures during amidation.

Synthesis of the 1,1-Dioxido-2,3-Dihydrothiophen-3-yl Amine

The 1,1-dioxido-2,3-dihydrothiophen-3-yl group introduces stereochemical complexity due to the sulfone group’s electron-withdrawing effects. Journal of the American Chemical Society (1997) details the oxidation of 2,3-dihydrothiophene to its 1,1-dioxide using meta-chloroperbenzoic acid (mCPBA) in chloroform at −20°C. The resulting sulfone is brominated at the 3-position using N-bromosuccinimide (NBS) under UV light, followed by amination with aqueous ammonia at 120°C in a sealed tube.

Reaction Scheme:
$$
\text{2,3-Dihydrothiophene} \xrightarrow[\text{CHCl}3, -20^\circ\text{C}]{\text{mCPBA}} \text{1,1-Dioxido-2,3-dihydrothiophene} \xrightarrow[\text{UV, CCl}4]{\text{NBS}} \text{3-Bromo-1,1-dioxido-2,3-dihydrothiophene} \xrightarrow[\text{120}^\circ\text{C}]{\text{NH}_3} \text{3-Amino-1,1-dioxido-2,3-dihydrothiophene}
$$

Isolation of the amine intermediate requires column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 68% pure product.

Dual N-Arylation Strategy for Benzamide Functionalization

Coupling the 3,4,5-triethoxybenzamide core with both 4-chlorophenyl and dihydrothiophene-diamine groups presents a regioselective challenge. Patent CN110746322A demonstrates a one-pot sequential coupling approach using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent. The benzamide acid chloride first reacts with 4-chloroaniline in tetrahydrofuran (THF) at 0°C, followed by dropwise addition of the dihydrothiophene-diamine in the presence of N,N-diisopropylethylamine (DIPEA).

Optimized Conditions:

  • Solvent: THF/DMF (4:1 v/v)
  • Temperature: 0°C → 25°C (gradual warming)
  • Molar Ratios: Acid chloride : 4-Chloroaniline : Dihydrothiophene-diamine = 1 : 1.2 : 1.1
  • Yield: 74% after purification via preparative HPLC (C18 column, acetonitrile/water gradient)

Competing side reactions, such as over-arylation or sulfone reduction, are suppressed by strict temperature control and excess HATU (1.5 equiv).

Crystallographic Validation of Regiochemistry

X-ray diffraction data from structurally analogous compounds (e.g., CN110746322A) confirm the regiochemical outcome of the coupling steps. The dihedral angle between the benzamide aromatic ring and the dihydrothiophene-dioxide system measures 45.9°, indicating moderate conjugation. Intra- and intermolecular hydrogen bonds between the sulfone oxygen and amide NH stabilize the crystal lattice, as evidenced by N—H⋯O distances of 2.12–2.15 Å.

Scalability and Industrial Adaptations

Scaling the synthesis to kilogram quantities necessitates modifications:

  • Ethylation: Replacing ethyl bromide with diethyl sulfate reduces volatility risks.
  • Oxidation: Catalytic hydrogen peroxide with tungstic acid achieves 90% sulfone yield at 50°C, avoiding cryogenic conditions.
  • Coupling: Flow chemistry systems enhance mixing efficiency, reducing reaction time from 24h to 3h.

Analytical Characterization Benchmarks

Critical quality control parameters include:

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in water/acetonitrile)
  • Mass Spectrometry: m/z 531.2 [M+H]⁺ (calculated for C₂₄H₂₆ClN₂O₆S)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (s, 2H, triethoxy-H), 4.15–4.02 (m, 6H, OCH₂CH₃), 3.68 (dd, J = 12.0, 6.0 Hz, 1H, dihydrothiophene-CH), 2.95–2.85 (m, 2H, dihydrothiophene-CH₂).

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, including condensation of chlorophenyl and dihydrothiophen moieties, followed by benzamide coupling. Key steps include:

  • Step 1: Activation of carboxylic acid groups using reagents like thionyl chloride or pivaloyl chloride .
  • Step 2: Amide bond formation under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Step 3: Sulfone oxidation of the thiophene ring using oxidizing agents like trichloroisocyanuric acid (TCICA) . Reaction optimization requires precise temperature control (60–80°C) and solvent selection (e.g., acetonitrile for polar intermediates) . Microwave-assisted synthesis can reduce reaction times by 30–50% . Purity is monitored via HPLC, with yields typically ranging from 60–85% depending on the step .

Table 1: Comparison of Synthetic Methodologies

StepReagents/ConditionsAnalytical MonitoringYield Range
1Thionyl chloride, 70°CTLC, NMR 70–80%
2K₂CO₃, CH₃CN, 60°CHPLC 65–75%
3TCICA, DCM, 0°CFT-IR, MS 60–70%

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituents (e.g., triethoxy groups at δ 1.2–1.4 ppm for methyl protons) and aromatic patterns .
  • X-ray Crystallography: Single-crystal studies resolve stereochemistry and bond angles. For example, C–Cl bond lengths (~1.74 Å) and dihedral angles between aromatic rings (e.g., 45–55°) are critical for validating the structure .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 500–550 range) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound's bioactivity?

Methodological Answer: SAR studies require systematic modifications to the core structure:

  • Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
  • Bioassays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict interactions with active sites, guiding rational design .

Example Workflow:

  • Synthesize 10 analogs with modified triethoxy or dihydrothiophen groups.
  • Screen for IC₅₀ values in enzyme inhibition assays.
  • Correlate activity trends with steric/electronic properties using Hammett plots .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Strategies include:

  • Standardized Protocols: Use identical cell lines (e.g., HEK293 for cytotoxicity) and compound concentrations (e.g., 10 μM) .
  • Purity Validation: Confirm >95% purity via HPLC and elemental analysis .
  • Meta-Analysis: Aggregate data from 5–10 studies to identify outliers and consensus trends .

Case Study: Conflicting IC₅₀ values (5 μM vs. 20 μM) for kinase inhibition were resolved by controlling DMSO solvent concentration (<0.1%) and using fresh compound stocks .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfone oxidation) be experimentally validated?

Methodological Answer: Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate Trapping: Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates via LC-MS .
  • Computational DFT Studies: Model transition states (e.g., sulfone formation) using Gaussian software to predict activation energies .

Data Contradiction Analysis Example

Issue: Conflicting solubility data in water (0.1 mg/mL vs. 0.5 mg/mL).
Resolution:

  • Method 1: Use dynamic light scattering (DLS) to detect aggregates.
  • Method 2: Measure solubility at pH 7.4 (physiological buffer) instead of pure water .

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